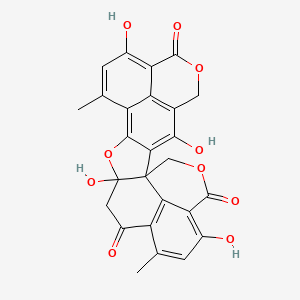

Bacillosporin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bacillosporin C is a dimeric oxaphenalenone antibiotic isolated from the fungus Talaromyces bacillosporus. It was first discovered by researchers at Chiba University in 1980 . The compound is known for its antibiotic and antitumor activities, making it a significant subject of study in various scientific fields .

准备方法

合成路线和反应条件: 芽孢杆菌素 C 是从红树林内生真菌 SBE-14 中的内酯芽孢杆菌素 D 形成的 。该化合物是一种酸酐,这意味着它是由另一个化合物脱水而形成的。芽孢杆菌素 C 的具体合成路线和反应条件尚未得到广泛的记录,但已知是从天然来源中分离出来的。

工业生产方法: 芽孢杆菌素 C 的工业生产涉及在受控条件下培养真菌 Talaromyces bacillosporus。 然后使用各种色谱技术提取和纯化该化合物 .

化学反应分析

反应类型: 芽孢杆菌素 C 经历了几种类型的化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生不同的氧代菲萘酮衍生物,而还原可能产生各种还原形式的芽孢杆菌素 C .

科学研究应用

芽孢杆菌素 C 具有广泛的科学研究应用:

化学: 用作研究氧代菲萘酮二聚体化学的模型化合物。

生物学: 研究其对各种细菌菌株的抗生素特性。

医学: 探索其潜在的抗肿瘤活性及其抑制乙酰胆碱酯酶的能力,乙酰胆碱酯酶是一种参与神经功能的酶.

工业: 开发新型抗生素和抗肿瘤剂的潜在应用.

作用机制

芽孢杆菌素 C 主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种分解神经递质乙酰胆碱的酶 。通过抑制这种酶,芽孢杆菌素 C 可以增强胆碱能传递,这有利于治疗某些神经系统疾病。 此外,其抗生素活性归因于其破坏细菌细胞壁合成的能力 .

类似化合物:

芽孢杆菌素 D: 芽孢杆菌素 C 的内酯前体。

其他氧代菲萘酮二聚体: 从其他真菌物种中分离出来的化合物,如氧代菲萘酮二聚体。

独特性: 芽孢杆菌素 C 由于其二聚体结构及其作为抗生素和乙酰胆碱酯酶抑制剂的双重活性而独一无二 。这种特性的结合使其成为多个科学学科研究中一种有价值的化合物。

相似化合物的比较

Bacillosporin D: A lactone precursor to Bacillosporin C.

Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

属性

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)